Product packaging for Daporinad(Cat. No.:CAS No. 658084-94-7)

Daporinad

Cat. No.: B7891581
CAS No.: 658084-94-7
M. Wt: 391.5 g/mol
InChI Key: KPBNHDGDUADAGP-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Daporinad (B1663336) as a Chemical Compound

This compound is a small molecule with the molecular formula C₂₄H₂₉N₃O₂ and a molecular weight of 391.5 g/mol . nih.gov It is classified as a member of the benzamides and an N-acylpiperidine. nih.gov Chemically, its IUPAC name is (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide. nih.gov this compound is known to be a highly specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), also referred to as NMPRTase. uchile.clguidetopharmacology.orgselleckchem.commedchemexpress.comstemcell.commdpi.comaacrjournals.org NAMPT is a crucial enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD⁺) biosynthesis. uchile.claacrjournals.orggoogle.commdpi.com By inhibiting NAMPT, this compound interferes with the production of NAD⁺ from nicotinamide. nih.govuchile.clgoogle.com NAD⁺ is an essential coenzyme involved in numerous cellular redox reactions and serves as a substrate for various enzymes, including NAD-dependent protein deacetylases, poly (ADP-ribose) polymerases (PARP), and NAD⁺ glycohydrolases. nih.govuchile.cl Depletion of intracellular NAD⁺ levels can have significant effects on cellular energy metabolism and can lead to the induction of cell death, particularly in cells with high NAD⁺ turnover. nih.govuchile.claacrjournals.orgmdpi.com

Nomenclature and Synonyms: FK866, APO866

This compound is known by several synonyms in the scientific literature. The most common alternative names include FK866 and APO866. nih.govuchile.clguidetopharmacology.orgselleckchem.commedchemexpress.commdpi.comnih.govebiohippo.comctdbase.orgmedkoo.comapexbt.commdpi.combiorxiv.org Other synonyms that have been used include FK-866, APO-866, APO 866, FK 866, K 22.175, WK175, and WK22. nih.govguidetopharmacology.orggoogle.commdpi.comnih.govebiohippo.commedkoo.comdrugbank.com The PubChem Compound Identifier (CID) for this compound is 6914657. nih.govguidetopharmacology.orgnih.govebiohippo.comctdbase.orggithub.comuni.luidrblab.netclinisciences.com

Here is a table summarizing the nomenclature and identifiers for this compound:

NameTypeIdentifier
This compoundPrimary Name
FK866Synonym
APO866Synonym
FK-866Synonym
APO-866Synonym
APO 866Synonym
FK 866Synonym
K 22.175Synonym medkoo.comdrugbank.com
WK175Synonym google.commdpi.com
WK22Synonym google.com
PubChem CIDIdentifier6914657

Historical Context of this compound Discovery and Development

The discovery and development of this compound are closely linked to the investigation of NAD⁺ metabolism and its role in various diseases, particularly cancer. The seminal discovery highlighting FK866's ability to inhibit NAMPT with nanomolar potency by Hasmann et al. in 2003 significantly boosted research in this area. aacrjournals.orgnih.gov This work identified FK866 as a highly specific, noncompetitive inhibitor of NAMPT, representing a novel mechanism for inducing tumor cell apoptosis. aacrjournals.orgresearchgate.net The rationale for targeting NAMPT was supported by findings of its overexpression in numerous cancer types. mdpi.comnih.gov The disclosure of the crystal structure of FK866 in complex with the enzyme further provided insights into its mechanism of action and a basis for the design of related inhibitors. nih.govgoogle.comrcsb.org Preclinical studies demonstrated that this compound (FK866, APO866) exhibited potent antitumor activity against various cancer cell lines and in vivo models by depleting intracellular NAD⁺ levels. uchile.clselleckchem.commdpi.comapexbt.commdpi.comnih.govfrontiersin.org This led to its evaluation in clinical trials for various malignancies, including melanoma, cutaneous T-cell lymphoma, and B-cell chronic lymphocytic leukemia. nih.govuchile.clbiorxiv.orgdrugbank.comaacrjournals.org While preclinical outcomes were promising, consistent tumor response in clinical trials proved to be limited in some cases, leading to efforts to identify predictive biomarkers and develop next-generation NAMPT inhibitors. biorxiv.orgoaepublish.com

Detailed research findings regarding this compound's mechanism of action center on its inhibition of NAMPT. This inhibition disrupts the NAD⁺ salvage pathway, leading to a depletion of cellular NAD⁺ and consequently impacting cellular energy reserves and inducing apoptosis in metabolically active cells, such as tumor cells. nih.govuchile.clmdpi.comgoogle.commedkoo.comnih.govnih.gov Studies have shown that this compound can effectively deplete intracellular NAD⁺ levels, which is associated with lower levels of certain inflammatory markers and a reduction in tumor growth in various models. uchile.clnih.gov Research has also explored the metabolic fate of this compound, with studies identifying various metabolites generated from liver microsomes and in vivo. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Here is a summary of key research findings related to this compound's mechanism:

Target EnzymeMechanism of ActionCellular Effect
Nicotinamide Phosphoribosyltransferase (NAMPT)Highly specific, noncompetitive inhibitionInhibition of NAD⁺ biosynthesis from nicotinamide, leading to NAD⁺ depletion. nih.govuchile.clguidetopharmacology.orgselleckchem.commedchemexpress.comstemcell.comaacrjournals.orggoogle.commedkoo.com
NAD⁺ DepletionDownstream effects on NAD⁺-dependent processes, including cellular respiration. uchile.clDepletion of energy reserves (ATP) and induction of apoptosis in sensitive cells. nih.govselleckchem.commdpi.comaacrjournals.orgmedkoo.comapexbt.com

Research has also investigated the effects of this compound in specific cell types and disease models. For instance, studies in cultured rat cardiomyocytes showed that FK866-induced NAD⁺ depletion compromised mitochondrial metabolism. uchile.cl In cancer research, this compound has been shown to induce cytotoxicity in various hematologic malignant cells at low nanomolar concentrations and has demonstrated antitumor efficacy in xenograft models. selleckchem.comapexbt.com The compound has also been explored for its potential to inhibit tumor angiogenesis by potentially inhibiting the production of vascular endothelial growth factor (VEGF). nih.gov Further research continues to explore the complex mechanisms of this compound and strategies to enhance its efficacy and overcome potential resistance mechanisms. biorxiv.orgoaepublish.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N3O2 B7891581 Daporinad CAS No. 658084-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNHDGDUADAGP-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026050
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658084-64-1, 201034-75-5, 658084-94-7
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658084-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK866
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPORINAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical and Molecular Mechanisms of Action

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Daporinad (B1663336) is recognized as a highly specific and potent inhibitor of NAMPT. nih.govmedchemexpress.comtargetmol.comcaymanchem.com Studies have reported IC50 values for this compound against NAMPT in the nanomolar range, indicating its high affinity for the enzyme. medchemexpress.comtargetmol.com For instance, an IC50 of 0.09 nM has been reported. medchemexpress.comtargetmol.com this compound has been shown to bind to the nicotinamide binding pocket of NAMPT, acting as a competitive inhibitor with respect to nicotinamide. plos.org Crystallographic studies have revealed that this compound binds to a tunnel cavity within the NAMPT homodimer. frontiersin.org

Role of NAMPT in NAD+ Biosynthesis Salvage Pathway

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a crucial coenzyme involved in numerous cellular processes, including redox reactions, energy metabolism, DNA repair, and signaling. ontosight.aiwikipedia.orgctpharma.com.tr Mammalian cells maintain NAD+ levels through several biosynthetic pathways: the de novo pathway, the Preiss-Handler pathway, and the salvage pathway. nih.govmdpi.comwikipathways.org The salvage pathway is particularly important for recycling nicotinamide, a byproduct of NAD+-consuming enzymes like PARPs and sirtuins, back into NAD+. wikipathways.orgresearchgate.net NAMPT catalyzes the rate-limiting step in this salvage pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). nih.govmdpi.comwikipathways.orgresearchgate.net NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). nih.govmdpi.com Cancer cells often exhibit a high turnover of NAD+ and are frequently more reliant on the salvage pathway for NAD+ synthesis compared to normal cells, making NAMPT a potential therapeutic target. mdpi.commdpi.comaacrjournals.org

Impact on Intracellular NAD+ Levels and Cellular Metabolism

Inhibition of NAMPT by this compound disrupts the NAD+ salvage pathway, leading to a significant decrease in intracellular NAD+ levels. ontosight.aitocris.comnih.gov This depletion of NAD+ has profound effects on cellular metabolism. NAD+ is essential for key metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation. cancer.govwikipedia.orgctpharma.com.tr By reducing NAD+ availability, this compound can attenuate these energy-generating pathways. plos.org Studies have shown that NAMPT inhibition primarily results in the attenuation of glycolysis. plos.org The reduction in NAD+ levels also impacts NAD+-dependent enzymes involved in various cellular functions, affecting processes crucial for cell survival and proliferation. ontosight.ai

Effects on ATP Content

The disruption of NAD+-dependent metabolic pathways, particularly glycolysis and oxidative phosphorylation, due to NAMPT inhibition by this compound can lead to a depletion of cellular energy reserves, including adenosine (B11128) triphosphate (ATP). nih.govmedkoo.comcancer.gov The blockade of glycolysis at the glyceraldehyde-3-phosphate dehydrogenase step, which is dependent on NAD+, is a key mechanism by which NAMPT inhibition can result in ATP depletion. plos.org Research has demonstrated that this compound can markedly decrease ATP content in cancer cells. medkoo.comnih.gov

Induction of Tumor Cell Apoptosis

A significant consequence of this compound-mediated NAMPT inhibition and subsequent NAD+ depletion is the induction of tumor cell apoptosis, or programmed cell death. nih.govmedkoo.comnih.govtargetmol.comcaymanchem.commdpi.comnih.govncats.io The severe metabolic disruption and depletion of NAD+ and ATP can trigger apoptotic pathways in cancer cells, which are often more vulnerable due to their high metabolic demands. nih.govontosight.aincats.io this compound has been shown to induce delayed cell death by apoptosis in various cancer cell lines, including human liver carcinoma cells and neuroblastoma cells. caymanchem.comtocris.comaacrjournals.org This induction of apoptosis represents a key mechanism underlying the potential anti-tumor activity of this compound. ontosight.ai

Potential Antiangiogenic Activities

In addition to its direct effects on tumor cells, this compound also exhibits potential antiangiogenic activities. nih.govmedkoo.comtargetmol.comtargetmol.com Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.govmedkoo.comcancer.gov

Inhibition of Vascular Endothelial Growth Factor (VEGF) Production

One mechanism contributing to the antiangiogenic effects of this compound is the inhibition of vascular endothelial growth factor (VEGF) production by tumor cells. nih.govmedkoo.comcancer.govtargetmol.commedkoo.comncats.iochemgood.com VEGF is a key signaling protein that stimulates the formation of blood vessels. nih.govmedkoo.comcancer.gov By inhibiting the production of VEGF, this compound can impede the development of the tumor vasculature, thereby limiting nutrient and oxygen supply to the tumor and hindering its growth. nih.govmedkoo.comcancer.gov

Modulation of DNA Repair Pathways

NAD+ plays a significant role in DNA repair processes, acting as a cofactor for enzymes like poly(ADP-ribose) polymerases (PARPs) researchgate.net. By depleting NAD+, this compound can disrupt these NAD+-dependent repair mechanisms.

Impact on Homologous Recombination (HR)

Homologous recombination (HR) is a critical DNA repair pathway responsible for accurately fixing DNA double-strand breaks (DSBs) aacrjournals.orgmdpi.comnih.gov. It is particularly important during the S and G2 phases of the cell cycle when a sister chromatid is available as a template nih.gov. Inhibition of NAD+ production by this compound has been shown to disrupt the HR repair pathway aacrjournals.orgpatsnap.com. This disruption can lead to the accumulation of DNA double-strand breaks, particularly in cells that are already deficient in HR or heavily reliant on this pathway for repair aacrjournals.orgpatsnap.com.

Destabilization of RAD51 Protein

A key mediator of homologous recombination is the RAD51 protein, which is essential for strand invasion during HR aacrjournals.org. Research indicates that treatment with this compound can reduce the formation of RAD51 foci, which are nuclear assemblies of RAD51 protein at sites of DNA damage aacrjournals.orgresearchgate.netresearchgate.netresearcher.life. Furthermore, this compound has been observed to trigger the destabilization of the RAD51 protein through the proteasome aacrjournals.orgresearchgate.netresearchgate.netresearcher.life. This destabilization appears to be specific to RAD51, as other non-homologous end joining (NHEJ) factors were not similarly affected by NAMPT inhibition aacrjournals.orgresearchgate.netresearchgate.net.

Here is a summary of this compound's impact on RAD51:

Effect on RAD51MechanismSpecificityReferences
Reduced Foci FormationDisruption of RAD51 assembly at damage sitesNot explicitly stated as specific to RAD51 foci formation, but observed upon this compound treatment. aacrjournals.orgresearchgate.netresearchgate.netresearcher.life
Protein DestabilizationProteasomal degradationSpecific to RAD51 protein aacrjournals.orgresearchgate.netresearchgate.netresearcher.life

Autophagy Induction

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. This compound has been shown to trigger autophagy caymanchem.comselleckchem.comselleck.co.jptargetmol.comambeed.cn. This induction of autophagy is another mechanism through which this compound can influence cell fate. Studies have indicated that this compound can induce autophagy in various cell lines, including neuroblastoma cells caymanchem.com. In some contexts, the induction of autophagy by this compound may be linked to its effects on cellular energy metabolism and signaling pathways ambeed.cn.

Here is a summary of this compound's effect on autophagy:

EffectObservationRelevant Cell TypesReferences
Autophagy InductionTriggering of the autophagic processSH-SY5Y neuroblastoma cells, multiple myeloma cells caymanchem.comselleckchem.comselleck.co.jptargetmol.comambeed.cn
Marker CleavageIncreased proteolytic cleavage of LC3Multiple myeloma cells ambeed.cn

Preclinical Research and in Vitro/in Vivo Studies

Efficacy in Various Cancer Cell Lines

Daporinad (B1663336) has shown potent antineoplastic effects across a wide range of both solid and hematological cancers in preclinical studies. nih.govmdpi.com The mechanism of action involves the marked reduction of intracellular NAD levels, which in turn disrupts cellular metabolism and triggers delayed apoptotic cell death in cancer cells. mdpi.com This depletion of NAD and the subsequent loss of adenosine (B11128) triphosphate (ATP) leads to cytotoxicity. researchgate.net Studies have demonstrated this compound's efficacy in numerous cancer cell lines, with a particularly strong activity observed in hematopoietic malignancies. mdpi.com

Research indicates that cancer cells from various hematologic malignancies are highly sensitive to this compound. researchgate.net In a comprehensive study using a panel of 45 hematologic cancer cell lines and primary cells from 32 patients, this compound (APO866) induced dose-dependent cytotoxicity at low nanomolar concentrations (ranging from 0.09-27 nM). researchgate.netselleckchem.comselleckchem.com This sensitivity was observed across a spectrum of diseases, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and T-cell lymphoma. researchgate.netselleckchem.comselleckchem.com

The cytotoxic effect of this compound in these malignant cells is linked to a significant decrease in intracellular NAD within 24 hours, followed by a drop in ATP levels at 48 to 72 hours. researchgate.net This metabolic disruption leads to a caspase-independent mode of cell death associated with mitochondrial dysfunction and the induction of autophagy. researchgate.netnih.gov Notably, normal hematopoietic progenitor cells appear to be less sensitive to the cytotoxic effects of this compound. researchgate.net

This compound has demonstrated significant antitumor activity against Acute Myeloid Leukemia (AML) cells in preclinical models. researchgate.net Both AML cell lines, such as ML-2, SKM-1, and NOMO-1, and primary cells isolated from AML patients have shown sensitivity to the compound. researchgate.netmdpi.com Studies show that this compound induces dose-dependent cell death in AML cells. researchgate.net The mechanism involves the depletion of NAD, leading to metabolic collapse and cell death. researchgate.net

Research Findings for this compound in Acute Myeloid Leukemia (AML)
Cell TypeKey FindingsReference
ML-2 Cell LineDemonstrated dose-dependent cell death upon treatment with this compound (APO866). researchgate.net
Primary AML CellsSensitive to low concentrations of this compound, leading to dose-dependent cell death. researchgate.net
SKM-1 & NOMO-1 Cell LinesUsed in preclinical studies to evaluate the effects of this compound (APO866). mdpi.com

This compound has shown efficacy in models of Acute Lymphoblastic Leukemia (ALL), including high-risk subtypes like T-cell ALL (T-ALL). researchgate.netnih.gov Studies using the Jurkat T-ALL cell line and primary cells from ALL patients confirmed that this compound induces dose-dependent cell death. researchgate.netmdpi.com In preclinical studies focusing on T-ALL, this compound (FK866) exhibited significant cytotoxicity against both human and mouse T-ALL cell lines, as well as patient-derived xenograft (PDX) samples. nih.gov In vivo testing in PDX mouse models of T-ALL showed that this compound significantly reduced the disease burden in peripheral blood and prolonged the survival of the leukemic mice. nih.govlarvol.com

Research Findings for this compound in Acute Lymphoblastic Leukemia (ALL)
Cell Type / ModelKey FindingsReference
Jurkat Cell Line (T-ALL)Exhibited dose-dependent cell death following treatment with this compound (APO866). researchgate.netmdpi.com
Primary ALL CellsShowed sensitivity and dose-dependent cell death in response to this compound. researchgate.net
T-ALL PDX Mouse ModelsIn vivo treatment with this compound (FK866) significantly reduced disease burden and prolonged survival. nih.govlarvol.com
Various ALL Cell LinesA novel NAMPT inhibitor, OT-82, showed potent viability reduction with IC50 values from 0.2 to 4.0 nM, supporting the targeting of this pathway in ALL. nih.gov

Preclinical data indicate that Mantle Cell Lymphoma (MCL) is among the hematologic malignancies sensitive to this compound. researchgate.netselleckchem.comselleckchem.com In broad screenings of hematologic cancer cells, MCL cells were susceptible to the cytotoxic effects of this compound, which are driven by the inhibition of NAMPT and subsequent NAD depletion. researchgate.net While MCL is known to be an aggressive and often incurable B-cell lymphoma, these findings suggest that targeting the NAMPT pathway could be a viable therapeutic strategy. nih.gov

This compound has been shown to be effective in causing cell death in primary Chronic Lymphocytic Leukemia (CLL) cells. researchgate.netnih.gov Research has demonstrated that this compound (FK866) induces a dose-dependent and selective loss of viability in these cells. researchgate.net The process begins with the depletion of cellular NAD content by day one, which is followed by a decrease in ATP on day two, and culminates in the loss of mitochondrial membrane potential, an increase in reactive oxygen species, and the induction of apoptotic signaling by day three. nih.gov Importantly, the response to this compound was found to be independent of most clinical prognostic markers, and CLL cells that were resistant to the standard chemotherapy agent fludarabine (B1672870) were equally sensitive to this compound. researchgate.netnih.gov

Research Findings for this compound in Chronic Lymphocytic Leukemia (CLL)
Cell TypeKey FindingsReference
Primary CLL CellsThis compound (FK866) induced dose-dependent and selective loss of viability. researchgate.net
Primary CLL CellsCell death mechanism involves NAD depletion, followed by ATP loss and induction of apoptosis. nih.gov
Fludarabine-resistant CLL CellsRemained equally sensitive to the cytotoxic effects of this compound. nih.gov
CLL Cells (various prognostic markers)Response to this compound was independent of most prognostic markers, including del17p13.1 status. researchgate.netnih.gov

This compound has demonstrated antitumor activity in various forms of T-cell lymphoma. researchgate.netselleckchem.comselleckchem.com One specific subtype, Adult T-cell leukemia/lymphoma (ATL), a malignancy caused by the human T-cell leukemia virus-1, has been a focus of study. nih.gov Research found that NAMPT protein expression was significantly higher in peripheral blood mononuclear cells from patients with acute-type ATL compared to healthy individuals. nih.gov In laboratory studies, this compound (FK866) induced apoptosis in freshly isolated ATL cells ex vivo and in HTLV-1-infected T-cell lines in vitro. nih.gov The cell death mechanism was multifaceted, involving caspase activation, DNA fragmentation, disruption of mitochondrial potential, and an increase in the caspase-independent death mediator endonuclease G. nih.gov Furthermore, this compound treatment led to a significant decrease in the growth of human ATL tumor xenografts in mouse models. nih.gov

Research Findings for this compound in T-cell Lymphoma
Cell Type / ModelKey FindingsReference
Primary ATL Cells (ex vivo)Showed high expression of NAMPT; this compound (FK866) induced apoptosis. nih.gov
HTLV-1-infected T-cell lines (in vitro)This compound treatment induced apoptosis, caspase activation, and mitochondrial disruption. nih.gov
Human ATL Tumor Xenografts (in vivo)Treatment with this compound markedly decreased tumor growth. nih.gov

Solid Tumors

This compound (also known as FK866 or APO866) is a highly selective, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.govmedchemexpress.com NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling. nih.gov Many cancer cells exhibit increased dependence on this pathway due to their high metabolic rate, making NAMPT an attractive target for anticancer therapies. nih.govnih.gov Preclinical research has demonstrated the antitumor effects of this compound across various solid tumor models.

Glioblastoma, the most aggressive primary brain tumor in adults, is characterized by high energy demands, making it potentially vulnerable to NAD+ depletion. braintumourresearch.org Preclinical studies have shown that this compound has antitumoral effects in GBM cell lines. biorxiv.org The compound's efficacy appears to be related to the expression levels of its target, NAMPT. For instance, in a study using commercial GBM cell lines, this compound demonstrated potent effects at low concentrations. biorxiv.org Interestingly, U87 cells, which have high levels of NAMPT, were less affected by the drug compared to cells with lower NAMPT expression. biorxiv.org This suggests a potential correlation between NAMPT levels and sensitivity to the inhibitor.

Further research has highlighted that this compound can potentiate the effects of standard GBM treatments. braintumourresearch.orgmdpi.com In both laboratory cell cultures and mouse models, this compound was found to enhance the effectiveness of the chemotherapy agent temozolomide (B1682018). braintumourresearch.org The mechanism involves blocking the production of NAD+, which cancer cells need for their rapid growth and for repairing DNA damage caused by chemotherapy. braintumourresearch.orgmdpi.com By inhibiting NAMPT, this compound effectively reduces NAD+ levels, leading to a G2/M cell cycle arrest and limiting the cancer cells' ability to proliferate. mdpi.com

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human and murine GBM cell models.

Cell Line Type IC50 (ln-transformed) Source
U-251 Human GBM ~ -2.5 biorxiv.org
LN-229 Human GBM ~ -2.5 biorxiv.org
U-87 Human GBM ~ 0 biorxiv.org
GBM Biopsy-derived Human GBM ~ -2.0 biorxiv.org
Murine Neurospheres Murine GBM ~ -2.5 biorxiv.org

Preclinical studies have also investigated this compound's potential in ovarian cancer models. In a screen of various metabolic modifiers, this compound showed notable efficacy in both ovarian cancer cell lines and patient-derived cancer cell cultures (PDCs). nih.gov The response to this compound was variable among different cell lines, indicating that tumor-specific metabolic profiles may influence sensitivity. nih.gov Patient-derived xenograft (PDX) models, which involve transplanting fresh tumor samples into mice, are increasingly used to study treatment responses as they better recapitulate the complexity of human tumors. oncotarget.com These models have been instrumental in evaluating responses to standard chemotherapies like cisplatin (B142131) and are being used to test newer targeted agents. oncotarget.comnih.gov While specific studies focusing solely on this compound in ovarian cancer PDX models are emerging, the compound's ability to inhibit a key metabolic pathway makes it a candidate for further investigation in this cancer type. nih.gov

Table 2: Drug Sensitivity Score (DSS) for this compound in Ovarian Cancer Models The Drug Sensitivity Score (DSS) provides a quantitative measure of drug response. A higher DSS indicates greater sensitivity. This table shows the DSS for this compound in representative ovarian cancer models.

Model Type DSS Value Range Source
Ovarian Cancer Cell Lines Variable, with high scores observed nih.gov
Patient-Derived Cancer Cells (PDCs) Variable, with high scores observed nih.gov

In the context of gastric cancer, this compound has demonstrated selective cytotoxicity, particularly against cancer cells that have undergone an epithelial-to-mesenchymal transition (EMT). nih.gov EMT is a process where cancer cells acquire migratory and invasive properties, and it is associated with poor patient outcomes. A study found that gastric cancer cell lines with an EMT gene signature were highly sensitive to this compound, while cells without this signature were not. nih.gov This selective killing was linked to the expression levels of nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in an alternative NAD+ synthesis pathway. The sensitive EMT-subtype cells expressed significantly low levels of NAPRT, making them highly dependent on the NAMPT-driven salvage pathway and thus vulnerable to its inhibition by this compound. nih.gov

Mouse Xenograft Models and Tumor Regression Efficacy

In vivo studies using mouse xenograft models, where human tumor cells are implanted into immunocompromised mice, have corroborated the antitumor efficacy of this compound. nih.govreactionbiology.com These models are crucial for assessing a drug's effectiveness in a more complex biological system that mimics aspects of human tumors. nih.gov

In glioblastoma research, orthotopic xenograft experiments in athymic nude mice showed that this compound potentiates the effects of temozolomide in vivo. mdpi.com This combination therapy led to a reduction in the size of brain tumors in mice, highlighting its potential to boost the effectiveness of existing chemotherapy regimens. braintumourresearch.org

Similarly, in gastric cancer, this compound administration to nude mice bearing tumors grown from human gastric cancer cells of the EMT subtype resulted in significant tumor regression within two weeks. nih.gov In contrast, tumors grown from cells that lacked the EMT signature and had high NAPRT expression were not affected by the treatment. This in vivo result reinforces the finding that NAPRT deficiency is a key determinant of sensitivity to this compound. nih.gov

Mechanisms of Resistance to NAMPT Inhibitors

A significant challenge in the development of targeted anticancer agents, including NAMPT inhibitors like this compound, is the emergence of drug resistance. nih.govoaepublish.com Resistance can be intrinsic, where cells are initially unresponsive, or acquired after a period of treatment. oaepublish.com Preclinical research has identified several mechanisms through which cancer cells can evade the cytotoxic effects of NAMPT inhibition. nih.gov These include mutations in the NAMPT gene itself, metabolic reprogramming, and the upregulation of compensatory NAD+ synthesis pathways. nih.govresearchgate.net

One of the primary mechanisms of resistance to NAMPT inhibitors involves the activation of alternative routes for NAD+ production. oaepublish.com Mammalian cells possess two other NAD+ biosynthetic pathways besides the NAMPT-dependent salvage pathway: the de novo synthesis pathway from tryptophan and the Preiss-Handler pathway, which uses nicotinic acid (NA, also known as niacin or vitamin B3) as a precursor. researchgate.netqualialife.comnih.gov

The Preiss-Handler pathway converts NA into NAD+ through a series of enzymatic steps, with the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) being a key player. qualialife.comnih.gov this compound is highly specific for NAMPT and does not inhibit NAPRT or the Preiss-Handler pathway. nih.gov Consequently, cancer cells that express sufficient levels of NAPRT can utilize exogenous nicotinic acid to bypass the NAMPT blockade and replenish their NAD+ pools, thereby conferring resistance to this compound. scispace.com

Studies have shown that elevated NAPRT expression is associated with insensitivity to NAMPT inhibition. oaepublish.com In ovarian cancer models, for example, overexpressing NAPRT induced resistance to NAMPT inhibitors, while silencing the NAPRT gene or inhibiting the enzyme with 2-hydroxynicotinic acid sensitized the cells to treatment. oaepublish.comscispace.com This highlights the critical role of the Preiss-Handler pathway in mediating resistance and suggests that the efficacy of this compound could be significantly influenced by the NAPRT status of the tumor. nih.gov

Impact of Microbiota and Nicotinamidase Activity

The efficacy of this compound can be significantly hampered by the gut microbiota. nih.gov Certain bacteria within the gut can convert nicotinamide (NAM) into nicotinic acid (NA), which allows cancer cells to bypass the NAMPT blockade and synthesize NAD+ through an alternative route known as the Preiss-Handler pathway. nih.govnih.gov This bacterial enzymatic activity, driven by nicotinamidase (also known as PncA), effectively rescues cancer cells from the NAD+ depletion induced by this compound. nih.govfrontiersin.org

Metabolomic analyses in preclinical leukemia models have demonstrated that a tumor environment enriched with NA can lower the anti-tumor efficacy of this compound. nih.gov In vivo studies have shown that antibiotic therapy, by down-modulating the gut microbiota, can restore the anti-cancer activity of this compound. nih.gov This suggests that the composition and activity of the gut microbiota are critical factors to consider in the therapeutic application of NAMPT inhibitors. nih.govfrontiersin.org The presence of bacteria capable of producing NA from NAM can confer resistance to this compound, a phenomenon that can be mitigated by depleting the gut microbiota. nih.gov

Target Enzyme Mutations

A primary mechanism of acquired resistance to this compound and other NAMPT inhibitors is the development of mutations in the target enzyme, NAMPT. nih.govnih.gov Preclinical studies have identified several point mutations within the NAMPT gene in cancer cell lines that have developed resistance following continuous exposure to these inhibitors. oaepublish.comoncotarget.com

These mutations often occur in the vicinity of the drug's binding site or at the dimer interface of the NAMPT enzyme, structurally altering the protein and reducing the inhibitor's binding affinity. nih.govoaepublish.com For instance, mutations such as H191R, D93del, G217R, and Q388R have been identified in resistant cell lines. oaepublish.comoncotarget.comnih.gov The H191R mutation, for example, was found to confer significant resistance to this compound. oaepublish.com Overexpression of these mutant NAMPT proteins in sensitive cells has been shown to confer resistance, confirming their role in this phenomenon. nih.govoaepublish.com Interestingly, different NAMPT inhibitor chemotypes may be affected differently by specific mutations, suggesting that some next-generation inhibitors could potentially overcome resistance caused by certain mutations. nih.govnih.gov

NAMPT Mutation Location/Effect Impact on Inhibitor Binding Reference
H191R Affects the inhibitor-binding pocketReduces binding of this compound and other NAMPT inhibitors oaepublish.comoncotarget.comnih.gov
D93del Occurs at the dimer interface of NAMPTAffects enzyme structure and inhibitor interaction oaepublish.comnih.gov
G217R Protrudes into the inhibitor-binding pocketOrthosterically blocks inhibitor binding oncotarget.comnih.govnih.gov
Q388R Occurs at the dimer interface of NAMPTAffects enzyme structure and inhibitor interaction oncotarget.comnih.gov
S165F/Y Allosteric modulationUnwinds an α-helix involved in substrate binding, indirectly causing resistance nih.govnih.gov

Combination Therapies and Synergistic Effects

With Temozolomide (TMZ) in Glioblastoma

Recent preclinical research has highlighted the potential of combining this compound with the standard chemotherapy agent Temozolomide (TMZ) for the treatment of glioblastoma (GBM), the most aggressive primary brain tumor. braintumourresearch.orgnih.gov Researchers discovered that this compound boosted the effectiveness of TMZ in both glioblastoma cell lines in the laboratory and in mouse models. braintumourresearch.org The mechanism involves this compound blocking the production of NAD+, a molecule that provides the high levels of energy cancer cells need to proliferate rapidly. braintumourresearch.org This energy depletion appears to sensitize the GBM cells to the DNA-alkylating effects of TMZ, leading to a reduction in tumor size in mice. braintumourresearch.org These promising early-stage findings are paving the way for further investigation and potential early-phase clinical trials for this combination therapy in GBM patients. braintumourresearch.org

With Olaparib (B1684210) in Ovarian Cancer

The combination of this compound with the PARP (Poly(ADP-ribose) polymerase) inhibitor Olaparib has shown significant promise in overcoming PARP inhibitor resistance in high-grade serous ovarian cancer. researchgate.net PARP inhibitors, which are effective in cancers with faulty DNA repair mechanisms (like those with BRCA mutations), can become less effective as tumors develop resistance. nih.govcancer.gov Inhibition of the NAD+ salvage pathway with this compound depletes the NAD+ pools necessary for PARP activity and DNA repair. researchgate.net This dual targeting induces "synthetic lethality," where the combination of the two drugs is significantly more effective at killing cancer cells than either drug alone. researchgate.net In preclinical models, including PARPi-resistant ovarian cancer cell lines and organoids, the combination of this compound and Olaparib led to increased DNA damage, apoptosis, and diminished cancer growth. researchgate.net This suggests that co-targeting NAMPT and PARP could be a valuable strategy to counter both intrinsic and acquired resistance to PARP inhibitors in ovarian cancer. researchgate.net

Combination Cancer Type Observed Synergistic Effect Mechanism of Action Reference
This compound + OlaparibOvarian CancerOvercomes PARP inhibitor resistance, enhances apoptosis, and reduces tumor growth.Depletion of NAD+ by this compound disrupts DNA repair machinery, leading to an accumulation of double-strand breaks and inducing synthetic lethality with PARP inhibition. researchgate.net

With Venetoclax in AML

The B-cell lymphoma 2 (BCL-2) inhibitor Venetoclax, often used in combination with hypomethylating agents, has become a key treatment for acute myeloid leukemia (AML). nih.govtargetedonc.commdpi.com While direct preclinical studies combining this compound specifically with Venetoclax are not extensively detailed in the provided search results, the rationale for such a combination is strong. Both agents target critical survival pathways in cancer cells. This compound depletes NAD+, crippling cellular metabolism and energy-dependent processes, while Venetoclax inhibits BCL-2, a key anti-apoptotic protein. The metabolic stress induced by this compound could potentially lower the apoptotic threshold of AML cells, making them more susceptible to BCL-2 inhibition by Venetoclax. Given that Venetoclax-based therapies are effective but face challenges with resistance, combining it with an agent that targets a distinct metabolic vulnerability, like this compound, represents a rational and promising area for future preclinical investigation in AML. mdpi.comnih.gov

Dual Targeting of NAD Biosynthesis Pathways (NAMPT and NAPRT)

A key mechanism of resistance to NAMPT inhibitors like this compound is the ability of some cancer cells to utilize the Preiss-Handler pathway for NAD+ synthesis. nih.gov This pathway uses nicotinic acid (NA) as a precursor and relies on the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). frontiersin.org Tumors that express NAPRT can be resistant to this compound because they can bypass the NAMPT blockade. nih.govmdpi.com

Pharmacokinetic Studies in Preclinical Models

The pharmacokinetic profile of this compound has been investigated in preclinical models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for predicting the compound's behavior in humans. A study utilizing a liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-qTOF-MS) assay was developed to evaluate the drug metabolism and pharmacokinetics (DMPK) properties of this compound in mice. mdpi.comnih.govnih.gov This method was successfully applied to intravenous pharmacokinetic studies in mice. nih.govnih.gov

The research in mice indicated a linear pharmacokinetic tendency at doses of 5 and 10 mg/kg. mdpi.comnih.govnih.gov However, a non-linear pharmacokinetic profile was observed at a higher dose of 30 mg/kg. mdpi.comnih.govnih.gov Further toxicodynamic studies in rats have also been conducted to assess the compound's exposure levels. acs.org

In Vitro and In Vivo Metabolite Identification

To understand the metabolic fate of this compound, both in vitro and in vivo metabolite identification studies have been conducted. mdpi.comnih.govnih.gov These investigations are essential for elucidating the biotransformation pathways of the drug.

In one comprehensive study, a total of 25 metabolites were identified across in vitro and in vivo experiments, categorized into ten different types of metabolism. mdpi.comnih.govnih.gov The identification of these metabolites helps in understanding the clearance mechanisms of this compound. mdpi.comnih.gov The N-oxide metabolite of this compound has been identified in both preclinical studies in mice and in human trials. acs.org

Another in vitro study focused on the metabolite profiling of this compound using liver microsomes from rats, dogs, monkeys, and humans. nih.gov This research identified a total of 16 metabolites. nih.gov The main metabolic pathways observed were N-dealkylation, amide hydrolysis, hydrogenation, oxygenation, and dehydrogenation. nih.gov Notably, no human-specific metabolites were found in this analysis, which is a critical piece of information for interspecies extrapolation. nih.gov In monkey liver microsomes, the metabolite designated as M11 was the most abundant, whereas it was a minor metabolite in rat, dog, and human microsomes. nih.gov

The table below summarizes the key metabolic pathways identified for this compound.

Metabolic PathwayDescription
N-dealkylationRemoval of an alkyl group from a nitrogen atom.
Amide HydrolysisCleavage of an amide bond by the addition of water.
HydrogenationAddition of hydrogen atoms to the molecule.
OxygenationIntroduction of oxygen atoms into the molecule.
DehydrogenationRemoval of hydrogen atoms from the molecule.

Analysis of Drug Metabolism and Pharmacokinetics (DMPK) Properties

Stability tests were conducted as part of the DMPK evaluation. This compound was found to be stable in mouse plasma under several conditions, including short-term storage for 4 hours, long-term storage for 2 weeks, and through three freeze/thaw cycles. mdpi.comnih.govnih.gov

The pharmacokinetic parameters following intravenous administration in mice are summarized in the table below.

ParameterValue
LinearityLinear PK tendency observed in the dose range from 5 to 10 mg/kg.
Non-linearityNon-linear PK tendency observed at a dose of 30 mg/kg.

These findings contribute to a foundational understanding of this compound's metabolic and pharmacokinetic profile in preclinical species. mdpi.comnih.govnih.gov

Clinical Trial Investigations and Outcomes

Completed Clinical Trials

Daporinad (B1663336) has been investigated in clinical trials for several hematological and solid malignancies drugbank.comnih.govbiorxiv.org.

This compound has been used in trials studying the treatment of B-cell Chronic Lymphocytic Leukemia (B-CLL) drugbank.comnih.govbiorxiv.org. While preclinical outcomes were promising, this compound lacked consistent tumor response in clinical trials for B-CLL biorxiv.org.

Clinical trials have also investigated this compound for the treatment of advanced melanoma drugbank.comnih.govbiorxiv.org. Similar to B-CLL, despite promising preclinical data, this compound did not demonstrate consistent tumor response in clinical trials for melanoma biorxiv.org.

This compound has been studied in clinical trials for Cutaneous T-cell Lymphoma (CTCL) drugbank.comnih.govbiorxiv.org. As observed in trials for B-CLL and melanoma, this compound's clinical trials for CTCL also lacked consistent tumor response biorxiv.org.

Observed Efficacy and Antitumor Activity

Preclinical studies demonstrated that this compound exhibited excellent tumor regression efficacy in various in vitro and in vivo experiments nih.gov. Its mechanism of action, inducing tumor cell apoptosis by inhibiting NAMPT and reducing NAD+ levels, suggested potential as an anticancer agent nih.govontosight.ai. Initial clinical results showed some evidence of antitumor activity ontosight.ai. However, this activity was not consistent across patients or cancer types in completed trials biorxiv.org.

Challenges and Limitations in Clinical Translation

Despite promising preclinical results, the clinical translation of this compound has faced challenges biorxiv.orguni.lumdpi.com.

Ongoing Efficacy Studies on Various Tumor Targets

This compound, a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), has demonstrated promising antitumor effects in a range of preclinical models and has been investigated in clinical trials. Following the completion of Phase 2 clinical trials, efficacy studies exploring this compound's activity in various tumor types are ongoing nih.govresearchgate.net. The rationale for targeting NAMPT with this compound lies in the observation that many cancer cells exhibit a high dependency on the NAD+ salvage pathway, in which NAMPT is the rate-limiting enzyme, to meet their increased metabolic demands and support rapid proliferation ontosight.aimdpi.commdpi.comresearchgate.net. Inhibition of NAMPT leads to depletion of intracellular NAD+ levels, impacting essential cellular processes such as energy metabolism, DNA repair, and cell survival, ultimately leading to cancer cell death ontosight.aimdpi.commdpi.comresearchgate.net.

Research findings indicate this compound's efficacy in several cancer types, both as a single agent in preclinical settings and in combination with other therapies. In human leukemia and HEPG2 liver cancer cells, this compound was shown to markedly reduce intracellular NAD levels, triggering delayed apoptotic cell death in vitro mdpi.com.

Studies in aggressive brain tumors, specifically glioblastoma (GBM), have explored this compound's potential, particularly in combination with standard chemotherapy. Research indicates that this compound boosted the effectiveness of temozolomide (B1682018), a common chemotherapy drug for GBM, in both laboratory settings using tumor cells and in mouse models imperial.ac.ukbraintumourresearch.org. In vitro evaluations using commercial GBM cell lines with varying NAMPT expression levels (U-87 high, U-251 medium, and LN-229 low) revealed antitumoral effects of this compound at remarkably low concentrations biorxiv.orgresearchgate.net. Interestingly, the antitumoral effect was observed to be lower in U87 cells with higher NAMPT levels compared to cell lines with lower NAMPT expression biorxiv.org. This compound also demonstrated the ability to inhibit the migration of U251 and LN229 GBM cells in migration assays biorxiv.orgresearchgate.net. Furthermore, in patient-derived GBM cell cultures, this compound was found to sensitize both NAMPT-low and NAMPT-high cells to temozolomide treatment biorxiv.orgresearchgate.net.

The following table summarizes some of the in vitro efficacy findings of this compound in Glioblastoma cell lines:

Cell LineNAMPT Expression LevelAntitumoral Effect (In Vitro)Effect on Migration (In Vitro)Sensitization to Temozolomide (In Vitro)
U-87HighPotent effect at low concentrations (lower than in lower NAMPT expressors) biorxiv.orgresearchgate.netNot specified in search resultsSensitized biorxiv.orgresearchgate.net
U-251MediumPotent effect at low concentrations biorxiv.orgresearchgate.netInhibited biorxiv.orgresearchgate.netSensitized biorxiv.orgresearchgate.net
LN-229LowPotent effect at low concentrations (higher than in higher NAMPT expressors) biorxiv.orgresearchgate.netInhibited biorxiv.orgresearchgate.netSensitized biorxiv.orgresearchgate.net
Patient-derived GBM cell culturesVaried (NAMPT low and high)Antitumoral effects biorxiv.orgresearchgate.netNot specified in search resultsSensitized biorxiv.orgresearchgate.net

Note: This table is intended to be interactive and sortable based on columns.

In the context of metastatic breast cancer (MBC), studies investigating the combination of this compound with fulvestrant, a standard therapy for ER+ MBC, have shown promising in vitro results. This combination led to reduced cell viability and NAD+ production in MBC cells, phenocopying the effects observed with another NAMPT inhibitor, KPT-9274 oup.com. The combination also effectively reduced the expression of genes associated with tumor growth and metastatic burden in MBC cells oup.com.

Preclinical investigations in neuroendocrine prostate cancer (NEPC) cells have indicated that this compound exhibits preferential inhibitory effects compared to Adeno-CRPC cells in vitro nih.gov. Emerging evidence supports the potential therapeutic area of NAMPT inhibitors in NE tumors, including NEPC nih.gov.

Furthermore, NAMPT inhibitors, including this compound, have shown activity in patient samples of high-risk Myelodysplastic Syndrome (MDS), particularly in those with -7/-7q aberrations. This observed increased sensitivity to NAMPT inhibition in these samples may be attributed to haploinsufficient gene expression of NAMPT larvol.com.

While this compound has shown promising preclinical outcomes in various cancer models, clinical trials in certain tumor types such as chronic lymphocytic leukemia B cells, melanoma, and cutaneous T-cell lymphoma have lacked consistent tumor response biorxiv.orgresearchgate.net. Nevertheless, ongoing efficacy studies continue to explore the potential of this compound in various tumor targets, often in combination strategies, to leverage the vulnerability of cancer cells to NAD+ depletion.

Emerging Research Directions and Future Perspectives

Identifying Predictive Response Biomarkers

A critical area of research involves identifying biomarkers that can predict patient response to NAMPT inhibitors like Daporinad (B1663336). This is essential for personalizing treatment strategies and enriching patient populations in clinical trials with those most likely to benefit patsnap.compatsnap.com. Research is exploring the utility of integrating genomic, proteomic, and metabolomic data to identify such biomarkers patsnap.com. Studies have investigated the correlation between NAMPT expression levels and sensitivity to NAMPT inhibitors in various cancer types, including glioblastoma (GBM) and ovarian cancer biorxiv.orgmdpi.comnih.gov. For instance, in GBM, a positive correlation between temozolomide (B1682018) (TMZ) resistance and higher NAMPT expression levels has been observed, suggesting that patients with elevated tumor NAMPT might be less sensitive to TMZ and could potentially benefit from combination with this compound biorxiv.org. In ovarian cancer, research has explored associations between sensitivity to NAMPT inhibitors and basal gene expression levels of proteins like HCLS1, finding correlations that could potentially serve as biomarkers for stratified therapeutic approaches nih.gov. Further research aims to identify biomarkers that can guide patient selection and monitor NAD+ depletion in real-time in the clinical setting patsnap.com.

Development of Second-Generation NAMPT Inhibitors

Efforts are underway to develop second-generation NAMPT inhibitors designed to address the limitations of earlier compounds, such as improving pharmacokinetic profiles, enhancing selectivity, and potentially reducing toxicity patsnap.comresearchgate.netunil.ch. These next-generation inhibitors aim for an improved therapeutic index patsnap.com. Strategies include the design of dual inhibitors that target NAMPT and other oncogenic drivers, such as PAK4, which have shown promise in preclinical studies and have advanced into clinical trials frontiersin.orgpatsnap.compatsnap.com. Examples of such compounds include KPT-9274 (ATG-019) frontiersin.orgpatsnap.com. Novel approaches like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) are also being explored to achieve more targeted delivery of NAMPT inhibitors to cancer cells, potentially sparing normal tissues and mitigating systemic toxicities patsnap.comunil.chguidetopharmacology.orgfrontiersin.org. Some novel NAMPT inhibitors have demonstrated broad-spectrum anticancer activity with decreased toxicity to normal tissues in preclinical studies researchgate.net.

Role of NAD Metabolome Complexity in Therapeutic Response

Understanding the complexity of the NAD metabolome and the existence of alternative NAD+ synthesis pathways is crucial for improving the efficacy of NAMPT inhibitors. Cancer cells can potentially utilize alternative routes, such as the Preiss-Handler pathway (utilizing nicotinic acid, NA) or pathways involving nicotinamide (B372718) riboside (NR), to circumvent NAMPT inhibition and maintain NAD+ levels acs.orgnih.govmdpi.comoaepublish.comfrontiersin.org. Research has shown that the presence of NAD+ precursors other than nicotinamide can significantly affect the antitumor efficiency of NAMPT inhibitors by activating these alternative pathways mdpi.com. Studies have demonstrated that tumor environments enriched in vitamin B3 (nicotinamide or nicotinic acid) can lower the anti-tumor efficacy of NAMPT inhibitors like APO866 (this compound) nih.govnih.gov. Strategies to overcome this resistance mechanism include inhibiting alternative NAD synthesis pathways, such as targeting NAPRT, or tailoring NAMPT inhibitors to tumors where the Preiss-Handler pathway is less relevant nih.govoaepublish.comfrontiersin.org. The metabolic response to NAD depletion upon NAMPT inhibition can be heterogeneous across different cancer cell lines, influenced by their underlying molecular and genetic characteristics plos.org.

Investigating the Interplay Between Microbiota and NAMPT Inhibitor Efficacy

Recent research has highlighted a potential interplay between the microbiota, particularly gut bacteria, and the efficacy of NAMPT inhibitors biorxiv.orgnih.govmdpi.comresearchgate.net. Studies have shown that certain bacteria can convert nicotinamide into nicotinic acid, which can then fuel the alternative Preiss-Handler pathway for NAD+ synthesis in cancer cells, thereby reducing the effectiveness of NAMPT inhibitors nih.govnih.gov. This mechanism was demonstrated in preclinical models where gut microbiota were shown to severely hamper the efficacy of NAD-lowering therapy with NAMPT inhibitors nih.govnih.gov. Data from in vivo preclinical models suggest that antibiotic therapy to down-modulate gut microbiota can restore the anti-cancer efficacy of NAMPT inhibitors nih.govnih.gov. These findings suggest that the composition and metabolic activity of the microbiota could influence therapeutic outcomes with NAMPT inhibitors and warrant further investigation.

Targeting NAD Homeostasis in Specific Disease Contexts

Beyond their initial focus in oncology, the potential of targeting NAD homeostasis with NAMPT inhibitors is being explored in other disease contexts. Given the critical role of NAD+ in various cellular processes, including energy production, DNA repair, and signaling, dysregulation of NAD+ metabolism is implicated in a range of diseases acs.orgmdpi.com. While the primary application of NAMPT inhibitors has been in cancer due to the high NAD+ demand of rapidly proliferating tumor cells, research is expanding to investigate their potential in other conditions where modulating NAD+ levels could be therapeutic acs.orgpatsnap.comnih.gov. This includes exploring their effects in specific cancer types where preclinical studies have shown promising activity, such as pediatric solid tumors, hematological malignancies, colorectal, ovarian, and prostate cancers patsnap.comnih.gov. The role of NAMPT and NAD homeostasis is also being investigated in neurodegenerative diseases and other age-related conditions, although strategies in these areas often involve NAD+ supplementation or activation of NAD+ biosynthesis rather than inhibition frontiersin.orgnih.govresearchgate.net.

Repurposing Strategies and Combination Therapy Optimization

Repurposing existing drugs and optimizing combination therapies are key strategies to enhance the clinical utility of this compound and other NAMPT inhibitors patsnap.compatsnap.compatsnap.comresearchgate.net. Although this compound as a single agent has shown mixed results in clinical trials for certain cancers, its potential in combination with other therapeutic agents is being actively investigated biorxiv.orgresearchgate.netnih.gov. The rationale for combination therapy often stems from the role of NAMPT inhibition in depleting NAD+, which can impact various cellular processes, including DNA repair acs.orgmdpi.com. For example, combining NAMPT inhibitors with PARP inhibitors has shown synergistic effects in preclinical models of ovarian cancer, including those resistant to PARP inhibitors acs.orgnih.govmdpi.com. Computational and experimental workflows are being used to identify potential drug combinations, such as this compound with temozolomide in glioblastoma, based on the relationship between drug response and NAMPT expression levels biorxiv.orgmdpi.comresearchgate.net. Repurposing strategies also involve exploring the efficacy of NAMPT inhibitors in cancer types where they have not been traditionally used, sometimes guided by computational predictions or preclinical observations researchgate.netlarvol.com.

Advancing Preclinical Models for Translational Research

Advancing preclinical models is crucial for accurately predicting clinical responses and facilitating the translation of research findings for NAMPT inhibitors patsnap.comnih.gov. Researchers are utilizing a variety of in vitro and in vivo models, including cancer cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models, to evaluate the efficacy of NAMPT inhibitors and their combinations patsnap.comnih.govunil.chnih.govnih.gov. These models help in understanding the mechanisms of action, identifying resistance pathways, and testing novel therapeutic strategies oaepublish.comresearchgate.net. Computational modeling and in silico approaches are also playing an increasing role in drug discovery and repurposing, helping to predict drug sensitivity and identify potential combination therapies based on molecular characteristics of tumors biorxiv.orgmdpi.comresearchgate.netresearchgate.net. Efforts are focused on developing preclinical models that better recapitulate the complexity of human tumors and their microenvironment, including the influence of the microbiota, to improve the predictive power of preclinical studies for clinical outcomes biorxiv.orgnih.gov.

Methodologies for Daporinad Research

Analytical Methods for Quantification

Accurate quantification of Daporinad (B1663336) in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. High-resolution mass spectrometry coupled with liquid chromatography has emerged as a primary tool for this purpose.

A sensitive and specific liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-qTOF-MS) assay has been developed for the quantification of this compound in plasma. nih.govnih.gov This method is instrumental for evaluating the drug metabolism and pharmacokinetic (DMPK) properties of the compound.

The sample preparation for this analysis typically involves a straightforward protein precipitation method using acetonitrile. nih.govnih.gov The prepared samples are then separated on a C18 column before being introduced into the mass spectrometer. nih.govnih.gov This LC-qTOF-MS assay has been successfully applied to pharmacokinetic studies in mice, demonstrating its utility in preclinical research. nih.govnih.gov

A key aspect of this analytical method is its validation to ensure accuracy and precision. The calibration curve for this compound in mouse plasma is typically established over a wide concentration range, for instance, from 1.02 to 2220 ng/mL, using a quadratic regression model for the best fit. nih.govnih.gov The method's robustness is confirmed through various stability tests, including short-term, long-term, and freeze/thaw stability, ensuring the integrity of the analyte during sample handling and storage. nih.gov

Table 1: LC-qTOF-MS Method Parameters for this compound Quantification in Mouse Plasma This table is interactive. Users can sort and filter the data.

Parameter Details Reference
Instrumentation Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-qTOF-MS) nih.gov
Sample Preparation Protein precipitation with acetonitrile nih.gov
Chromatographic Separation C18 column nih.gov
Calibration Curve Range 1.02 - 2220 ng/mL nih.govnih.gov
Regression Model Quadratic (weighted 1/concentration²) nih.gov
Correlation Coefficient ≥ 0.99 nih.gov
Stability Verified Short-term (4h), Long-term (2 weeks), Freeze/Thaw (3 cycles) nih.gov

In Vitro Assays for Cellular Response

A comprehensive understanding of this compound's mechanism of action is derived from a suite of in vitro assays that probe its effects on various cellular functions, from viability to specific molecular pathways.

Cell viability assays are fundamental in determining the cytotoxic and cytostatic effects of this compound on cancer cells. These assays measure various indicators of cell health and metabolic activity.

MTT and MTS Assays: These colorimetric assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce tetrazolium salts (MTT or MTS) to formazan (B1609692), a colored product. A decrease in formazan production is indicative of reduced cell viability. Studies have utilized MTS assays to demonstrate that this compound (also known as FK866) inhibits the proliferation of cholangiocarcinoma cells in a dose-dependent manner. nih.gov

CellTiter-Glo Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. The CellTiter-Glo assay has been used to assess the antiproliferative activity of this compound in various cancer cell lines, including prostate cancer cells. medchemexpress.com

CellTox Green Cytotoxicity Assay: This assay uses a fluorescent dye that is excluded by viable cells but binds to the DNA of cells with compromised membrane integrity (a hallmark of dead cells). An increase in fluorescence indicates an increase in cytotoxicity. This assay can be multiplexed with viability assays like CellTiter-Glo to differentiate between cytotoxic and cytostatic effects.

Research has shown that this compound induces a dose-dependent decrease in the viability of various cancer cell lines. For example, in chronic lymphocytic leukemia (CLL) cells, this compound was found to induce cell death by depleting cellular NAD+ and subsequently ATP levels. nih.gov

Table 2: Examples of Cell Viability Assays Used in this compound Research This table is interactive. Users can sort and filter the data.

Assay Type Principle Application Example with this compound (FK866) Reference
MTS Assay Colorimetric; measures mitochondrial dehydrogenase activity Demonstrated inhibition of cell proliferation in cholangiocarcinoma cell lines (HuCCT1, KMCH, EGI) nih.gov
CellTiter-Glo Luminescent; quantifies ATP as a measure of metabolic activity Assessed antiproliferative activity in human PC3 prostate cancer cells medchemexpress.com
Annexin V/PI Staining Flow cytometry; detects apoptosis (Annexin V) and necrosis (Propidium Iodide) Assessed viability and induced cell death in primary Chronic Lymphocytic Leukemia (CLL) cells nih.gov

To elucidate the molecular mechanisms underlying this compound's effects, researchers employ Western blotting and quantitative polymerase chain reaction (qPCR) to analyze changes in protein and messenger RNA (mRNA) levels, respectively.

Western Blot: This technique is used to detect and quantify specific proteins in a sample. Following treatment with this compound, cell lysates are prepared, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest. For instance, Western blot analysis has been used to show that this compound treatment can lead to the downregulation of proteins involved in cell survival and proliferation, such as STAT1 and p-STAT1 in anaplastic meningioma cells. researchgate.net It has also been used to detect the expression levels of proteins like Fas, FasL, Bax, and cleaved caspase 3, which are involved in apoptosis. medchemexpress.com

qPCR (Quantitative Polymerase Chain Reaction): qPCR is used to measure the quantity of a specific mRNA transcript. This provides insights into how this compound may regulate gene expression. Studies have used RT-qPCR to show that this compound treatment can reduce the mRNA expression of STAT1 in anaplastic meningioma cells. researchgate.net Conversely, it was also observed to elevate the mRNA expression of NAMPT, its target enzyme, potentially as a feedback mechanism. researchgate.net

These techniques have been instrumental in showing that this compound's impact on cell viability is associated with specific changes in cellular signaling pathways.

Live cell imaging provides dynamic insights into the cellular responses to this compound in real-time. This methodology allows for the visualization of morphological changes, protein localization, and other cellular events as they occur.

One application of live cell imaging in the context of this compound research is Optical Redox Imaging (ORI) . ORI is a non-invasive fluorescence imaging technique that can measure the metabolic state of live cells by quantifying the autofluorescence of endogenous metabolic coenzymes, namely NADH (nicotinamide adenine (B156593) dinucleotide) and Fp (flavin adenine dinucleotide). Since this compound inhibits NAMPT, a key enzyme in NAD+ biosynthesis, ORI can be used to monitor the resulting changes in the cellular redox state.

Studies have used ORI to detect the response to this compound (FK866) treatment in triple-negative breast cancer cell lines. These experiments revealed that this compound treatment led to a significant decrease in NADH levels and an increase in the redox ratio (Fp/(NADH+Fp)), indicating a shift towards a more oxidized state. nih.gov The IncuCyte live-cell analysis system has also been used to monitor the growth of cancer cell spheroids over time following treatment with this compound. amegroups.org

This compound's mechanism of action, which involves the depletion of NAD+, has implications for cellular processes that are dependent on NAD+, including DNA repair. In cellulo reporter systems are powerful tools to investigate the effects of compounds on specific DNA repair pathways.

These reporter systems typically utilize a cell line that has a reporter gene (e.g., for Green Fluorescent Protein, GFP) that is inactive due to a specific DNA lesion. The activation of a particular DNA repair pathway, such as homologous recombination (HR) or non-homologous end joining (NHEJ), can correct the lesion and restore the expression of the reporter gene, which can then be quantified.

Research into the role of NAMPT, the target of this compound, has utilized such reporter systems. Studies have shown that the depletion of NAMPT can affect the efficiency of both HR and NHEJ. Specifically, using a DR-GFP U2OS reporter cell line, it was found that depletion of Nampt led to an increase in HR-mediated DNA double-strand break (DSB) repair efficiency. nih.gov Conversely, Nampt depletion resulted in defective NHEJ-mediated DSB repair. nih.gov These findings suggest that by inhibiting NAMPT, this compound may modulate the balance between different DNA repair pathways, a mechanism that could be exploited in combination therapies. nih.govnih.gov

In Vivo Models for Efficacy and Pharmacodynamics

In vivo models are critical for evaluating the therapeutic potential and mechanisms of action of investigational drugs in a whole-organism context. For this compound, these models, particularly mouse xenografts, have been instrumental in establishing its preclinical anti-cancer efficacy and understanding its pharmacodynamic effects.

Mouse Xenograft Models

Mouse xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice, represent a cornerstone of in vivo research for this compound. These models allow for the assessment of the compound's anti-tumor activity against a variety of human cancers in a living system. f1000research.com this compound has demonstrated significant tumor regression and growth inhibition in numerous xenograft experiments. nih.gov

Studies have utilized various human cancer cell lines to establish these models, including those for hematologic malignancies and solid tumors. For instance, this compound has been shown to prevent and abrogate tumor growth in C.B.-17 SCID mice xenograft models of human acute myeloid leukemia (AML), lymphoblastic lymphoma, and leukemia. selleckchem.com Similarly, its efficacy has been demonstrated in orthotopic xenograft models of rhabdomyosarcoma (RMS), where it was identified as one of the most active compounds against RMS cell lines. aacrjournals.org

Pharmacodynamic studies in these models confirm that this compound's anti-tumor effects are linked to its mechanism of action as a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor. nih.govnih.gov The administration of this compound leads to a significant depletion of intracellular NAD+ levels within the tumor tissue, which in turn disrupts tumor cell metabolism and induces apoptosis. aacrjournals.orgnih.gov Research in Ewing sarcoma xenograft models further supports these findings. nih.gov

Combination therapy studies have also employed mouse xenograft models. For example, the synergistic effect of this compound combined with the PARP inhibitor olaparib (B1684210) was demonstrated in a mouse xenograft study, where the combination significantly attenuated tumorigenesis, whereas monotherapy showed no efficacy. acs.org

The table below summarizes key findings from various mouse xenograft studies involving this compound.

Tumor ModelMouse StrainKey Findings
Human AML, Lymphoblastic Lymphoma, LeukemiaC.B.-17 SCIDPrevented and abrogated tumor growth. selleckchem.com
Rhabdomyosarcoma (RMS)Orthotopic Xenograft ModelsIdentified as a top active agent; confirmed loss of NAD and glycolytic activity in vivo. aacrjournals.org
Small-Cell Lung CancerMouse modelsShowed potent in vivo tumor-killing action as a single agent and potentiated the effect of etoposide. nih.gov
Generic Xenograft ModelCB17-SCID miceDecreased tumor burden; tumor tissue showed a significant decrease in ERK phosphorylation. medchemexpress.com
Breast Cancer (unspecified)Mouse XenograftSignificantly attenuated tumorigenesis when combined with olaparib. acs.org

Bioinformatic and Computational Approaches for Drug Prediction and Combination

Bioinformatic and computational methods are increasingly vital in oncology for predicting drug responses, identifying synergistic drug combinations, and elucidating mechanisms of action, thereby accelerating the drug discovery process. nih.govnih.govyoutube.com These in silico approaches leverage large datasets, including genomic and transcriptomic data from cancer cells, to build predictive models that can guide preclinical and clinical research. nih.govsemanticscholar.org

In the context of this compound, computational strategies are employed to predict its efficacy across different cancer types and to identify potential combination therapies that could enhance its therapeutic effect or overcome resistance. nih.govpreprints.org For example, the DrugVNN framework, an interpretable deep learning model, has been used to predict drug responses. In one application, the model produced a prediction for the response of the MOLM-13 cell line to this compound. researchgate.net Such models integrate gene features of cell lines with drug representation to simulate the effects of compounds. researchgate.net

Furthermore, computational tools are being developed to systematically predict synergistic drug pairings, moving beyond traditional, labor-intensive screening methods. drugtargetreview.com These approaches analyze gene expression data and signatures associated with disease states and drug responses to identify combinations that are likely to be more effective than individual drugs. drugtargetreview.com While specific large-scale computational screening results for this compound combinations are not extensively detailed in the provided search results, the methodologies are well-established. nih.govpreprints.org These methods often involve analyzing biological networks, such as protein-protein interaction networks and drug-target networks, to find novel therapeutic strategies. nih.govsemanticscholar.org The integration of multi-omics data with machine learning algorithms allows for the development of more accurate and comprehensive models for predicting effective combination therapies for complex diseases like cancer. nih.govornl.gov

The table below outlines some computational approaches relevant to drug prediction and combination, including a specific application involving this compound.

Computational ApproachApplicationRelevance to this compound
Machine Learning / Deep LearningPredicting sample-specific drug susceptibility from sequencing data. nih.govnih.govModels can be trained to predict which tumors are most likely to respond to this compound based on their genomic or transcriptomic profiles.
DrugVNN (Visible Neural Network)End-to-end interpretable drug response prediction framework. researchgate.netA specific prediction was generated for the (this compound, MOLM-13) drug-cell line pair. researchgate.net
Biological Network AnalysisIdentifying novel drug targets and synergistic combinations by analyzing protein-protein interaction, drug-target, and disease-gene networks. nih.govCan be used to identify pathways that, when targeted alongside NAMPT by this compound, could lead to synergistic anti-cancer effects.
Synergy Prediction Models (e.g., iDOMO)Uses gene expression data to predict beneficial and detrimental effects of drug combinations. drugtargetreview.comApplicable for systematically screening for and prioritizing potential synergistic partners for this compound.

Q & A

Q. What is the primary mechanism of Daporinad in cancer models, and how does it influence experimental design?

this compound (FK866) is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway. Its mechanism involves depleting intracellular NAD+ and ATP levels, leading to energy crisis-induced apoptosis and autophagy . In experimental design, researchers should consider:

  • Dose-response profiling : Use IC50 values (e.g., 0.09–27 nM in hematological malignancies ) to determine therapeutic windows.
  • Assay timing : Measure viability (e.g., MTT assays) at 72-hour post-treatment to capture delayed metabolic effects .
  • Controls : Include normal cells (e.g., murine astrocytes) to assess selectivity .

Q. How do researchers optimize in vitro testing conditions for this compound in glioblastoma (GBM) models?

Key parameters include:

  • Cell lines : Use both commercial (U-251, LN-229) and patient-derived GBM cultures to account for heterogeneity .
  • Concentration range : Test 0.1–100 nM doses, with IC50 values typically <10 nM in GBM .
  • Functional assays : Combine viability (MTT) with migration assays (wound closure) to evaluate anti-invasive effects. This compound at 10 nM reduces GBM migration by 40–60% at 24 hours .

Q. What pharmacokinetic (PK) parameters are critical for in vivo studies of this compound?

  • Dose proportionality : At 10–30 mg/kg (mouse), Cmax is dose-proportional, but AUC increases supra-proportionally due to saturation of clearance mechanisms .
  • Metabolite profiling : Use LC-qTOF-MS to identify phase I metabolites (e.g., amide hydrolysis, oxidation) in plasma .
  • Stability : Plasma samples should be stored at -80°C for ≤2 weeks to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s preclinical efficacy and clinical trial limitations?

Preclinical studies show robust anti-tumor activity (e.g., 30 mg/kg reduces tumor burden in SCID mice ), but clinical trials in leukemia and lymphoma reported inconsistent responses . Methodological strategies include:

  • Biomarker identification : Validate NAMPT expression levels in tumors (via RNA-seq or IHC) as predictive markers .
  • Microbiota modulation : Co-administer antibiotics to eliminate gut bacteria that convert nicotinamide to NAD+ precursors, thereby enhancing this compound efficacy .
  • Combination therapies : Pair this compound with chemotherapy (e.g., temozolomide) to exploit synthetic lethality in GBM .

Q. What experimental approaches validate this compound’s role in autophagy induction across cancer types?

  • LC3 cleavage assays : Monitor LC3-II accumulation via western blot (e.g., in MM cells ).
  • Autophagy inhibitors : Use chloroquine to block lysosomal degradation and confirm autophagy flux .
  • Cross-model validation : Compare responses in hematological (e.g., AML) vs. solid tumors (e.g., neuroendocrine prostate cancer ), noting that NAD+ depletion mechanisms vary by tissue .

Q. How do researchers address interspecies variability in this compound metabolism during translational studies?

  • In vitro microsomes : Screen metabolites using liver microsomes from rats, dogs, monkeys, and humans. Monkey microsomes produce dominant metabolites (e.g., M11) not observed in humans .
  • Species-specific pathways : Human-specific metabolites (e.g., dehydrogenation products) require targeted LC-MS/MS validation .
  • Toxicology models : Select animal species (e.g., monkeys) with metabolic profiles closest to humans for pre-clinical safety assessments .

Q. What methodologies elucidate this compound’s differential sensitivity in hematological vs. solid tumors?

  • Transcriptomic profiling : Use RNA-seq to correlate NAMPT expression with IC50 values (e.g., hematological malignancies show Pearson r >0.61 vs. solid tumors at r = 0.36 ).
  • Gene editing : Knockdown NAMPT in resistant cell lines (e.g., NCI-H660) to confirm target dependency .
  • Dose escalation : Test higher doses (e.g., 100 mg/kg) in solid tumors to overcome microenvironmental NAD+ buffering .

Data Analysis and Interpretation

Q. How should researchers analyze dose-response curves for this compound in heterogeneous cell populations?

  • Non-linear regression : Fit curves using four-parameter logistic models to calculate IC50 (e.g., GraphPad Prism) .
  • Outlier detection : Exclude cultures with >20% normal cell contamination to avoid skewed viability data .
  • Subpopulation analysis : Use single-cell RNA-seq to identify resistant clones (e.g., Bcl2-overexpressing cells ).

Q. What statistical methods reconcile conflicting results from this compound combination studies?

  • Synergy scoring : Calculate combination index (CI) via Chou-Talalay method; CI <1 indicates synergy .
  • Multivariate regression : Adjust for confounding factors (e.g., baseline NAD+ levels ).
  • Meta-analysis : Pool data from independent studies (e.g., NAMPT inhibitor trials ) to identify consensus response patterns.

Emerging Research Directions

Q. How can computational models predict this compound’s efficacy in understudied cancers?

  • Drug repositioning pipelines : Integrate proteomic data (e.g., NAMPT expression) with machine learning to rank cancer types by predicted sensitivity .
  • Molecular docking : Simulate this compound-NAMPT binding kinetics to optimize analogs for resistant mutants .

Q. What novel biomarkers are being explored to enhance this compound’s therapeutic window?

  • Metabolomic signatures : NAD+/ATP ratios in patient serum pre-treatment correlate with response .
  • Immune markers : Check PD-L1 levels, as NAD+ depletion may enhance checkpoint inhibitor efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daporinad
Reactant of Route 2
Reactant of Route 2
Daporinad

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.